molecular formula C23H19FN4O4 B2996744 2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 921800-03-5

2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2996744
CAS No.: 921800-03-5
M. Wt: 434.427
InChI Key: YNGSWYCILGNZMI-UHFFFAOYSA-N
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Description

2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a pyrido[3,2-d]pyrimidine core, which is known for its biological activity, making it a subject of interest for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrido[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a substituted benzylamine and a suitable diketone, the pyrido[3,2-d]pyrimidine ring can be formed through a condensation reaction.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the pyrido[3,2-d]pyrimidine intermediate.

    Attachment of the Methoxyphenylacetamide Moiety: This step involves the acylation of the intermediate with 2-methoxyphenylacetic acid or its derivatives, often using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using bulk reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrido[3,2-d]pyrimidine core, potentially converting them to alcohols.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound’s structure suggests potential activity as an enzyme inhibitor or receptor modulator. It can be used in studies to understand its interaction with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its structural features make it a candidate for drug development, particularly in the areas of oncology, neurology, and infectious diseases.

Industry

Industrially, the compound might find applications in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity through hydrophobic interactions, while the pyrido[3,2-d]pyrimidine core can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide
  • 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide

Uniqueness

The presence of the fluorine atom in 2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide can significantly influence its chemical and biological properties. Fluorine can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets compared to its chloro or methyl analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O4/c1-32-19-7-3-2-5-17(19)26-20(29)14-27-18-6-4-12-25-21(18)22(30)28(23(27)31)13-15-8-10-16(24)11-9-15/h2-12H,13-14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGSWYCILGNZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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